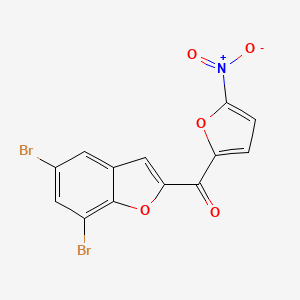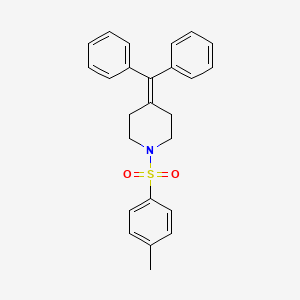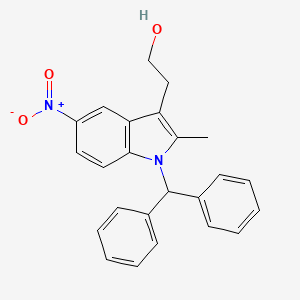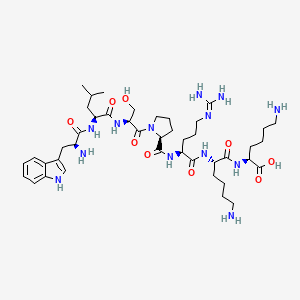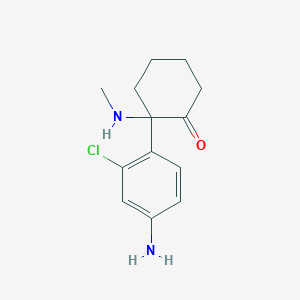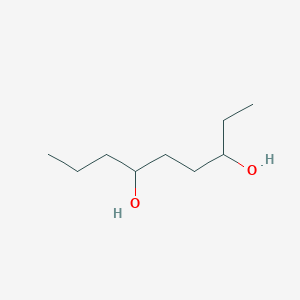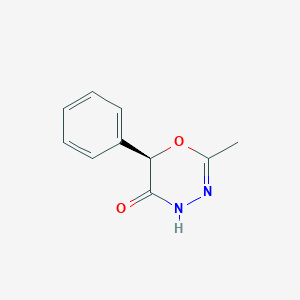
(6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one: is a heterocyclic compound that belongs to the oxadiazinone family This compound is characterized by its unique structure, which includes a six-membered ring containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds, followed by cyclization to form the oxadiazinone ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of raw materials, reaction temperature, and pressure are critical factors in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the oxadiazinone ring into different reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and other electrophilic reagents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated ring structures.
Substitution: Substituted derivatives with halogen, nitro, or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: (6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential as a lead compound for developing new pharmaceuticals.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The presence of the phenyl and methyl groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(6R)-2-Methyl-6-phenyl-4H-1,3,4-thiadiazin-5(6H)-one: Similar structure with a sulfur atom replacing the oxygen atom in the ring.
(6R)-2-Methyl-6-phenyl-4H-1,3,4-triazine-5(6H)-one: Similar structure with an additional nitrogen atom in the ring.
Uniqueness: (6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is unique due to the presence of the oxygen atom in the ring, which imparts distinct chemical properties. Its reactivity and stability differ from those of its sulfur and nitrogen analogs, making it suitable for specific applications in synthesis and research.
Propiedades
Número CAS |
919110-50-2 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
(6R)-2-methyl-6-phenyl-4H-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-12-10(13)9(14-7)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1 |
Clave InChI |
FANKADAYLYXVMN-SECBINFHSA-N |
SMILES isomérico |
CC1=NNC(=O)[C@H](O1)C2=CC=CC=C2 |
SMILES canónico |
CC1=NNC(=O)C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


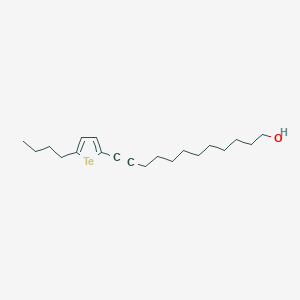
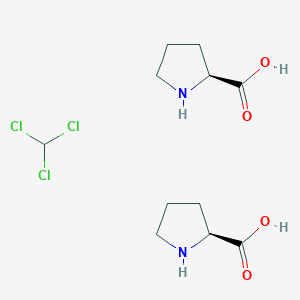


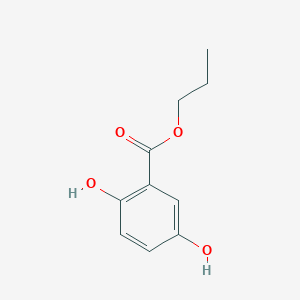
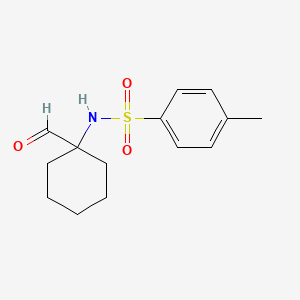
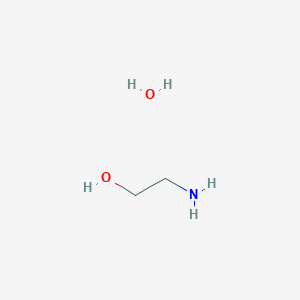
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
